molecular formula C5H5F3OS B2796096 5-(Trifluoromethyl)thiolan-3-one CAS No. 51907-04-1

5-(Trifluoromethyl)thiolan-3-one

Cat. No.: B2796096
CAS No.: 51907-04-1
M. Wt: 170.15
InChI Key: SPDDPIMIZNZXDX-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Research

The introduction of fluorine into organic compounds has become a cornerstone of modern medicinal chemistry and materials science. tandfonline.comomicsonline.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. nih.gov

Strategically placed fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of drug candidates to their target proteins. tandfonline.comnih.gov This has led to a significant number of marketed drugs containing fluorine. omicsonline.org Furthermore, the use of the ¹⁸F isotope in Positron Emission Tomography (PET) has proven invaluable for non-invasive imaging in diagnostics and drug development. tandfonline.com The ability to modulate properties like lipophilicity and pKa through fluorination allows for the fine-tuning of molecules for specific applications. nih.gov

Overview of Organosulfur Heterocycles: The Thiolane Scaffold

Organosulfur heterocycles are cyclic compounds containing at least one sulfur atom in the ring. This class of compounds is of significant interest due to their diverse chemical reactivity and biological activities. openmedicinalchemistryjournal.com Among these, the thiolane, or tetrahydrothiophene (B86538), ring is a five-membered saturated heterocycle that serves as a core structural motif in numerous biologically active natural products and synthetic compounds. ucla.eduresearchgate.net

The thiolane scaffold is present in molecules exhibiting a wide range of pharmacological properties, including antiviral, anticancer, and antimicrobial activities. ucla.eduresearchgate.net Its structural features allow for various chemical modifications, making it a versatile building block in drug discovery and development. nih.govnih.gov The synthesis of thiolane derivatives is an active area of research, with a focus on developing efficient and stereoselective methods. mdpi.com

Rationalizing the Research Focus on 5-(Trifluoromethyl)thiolan-3-one

The compound this compound represents a convergence of the advantageous properties of both fluorinated compounds and sulfur heterocycles. The presence of a trifluoromethyl (-CF₃) group, a common motif in pharmaceuticals, is known to enhance metabolic stability and lipophilicity. nih.govnih.gov The thiolane-3-one core provides a reactive scaffold that can be further functionalized.

The combination of the electron-withdrawing trifluoromethyl group and the sulfur-containing heterocycle creates a molecule with unique electronic and steric properties. This makes this compound a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Research into this and similar structures aims to explore the synergistic effects of these two important chemical motifs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)thiolan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3OS/c6-5(7,8)4-1-3(9)2-10-4/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDDPIMIZNZXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SCC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Trifluoromethyl Thiolan 3 One and Analogous Fluorinated Cyclic Ketones

Approaches to Trifluoromethylated Ketones and Thiolanones

The synthesis of trifluoromethylated ketones, including thiolanones, can be broadly categorized into methods that introduce the trifluoromethyl group directly and those that build the carbon skeleton with the trifluoromethyl group already in place.

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the introduction of a CF3 group into a pre-existing ketone or its precursor. Electrophilic trifluoromethylating agents are often employed for this purpose. Reagents like 5-trifluoromethyldibenzothiophenium tetrafluoroborate (B81430) have been used for the efficient trifluoromethylation of β-ketoesters and silyl (B83357) enol ethers. acs.orgacs.org For instance, cyclic β-ketoesters can be trifluoromethylated in the presence of a phase-transfer catalyst, affording α-trifluoromethyl-β-ketoesters in good yields. acs.orgbeilstein-journals.org Similarly, silyl enol ethers of ketones react with these electrophilic reagents to produce α-trifluoromethyl ketones. acs.orgacs.org The reactivity of the enolate can be moderated using Lewis acids to achieve a better match with the trifluoromethylating agent. acs.org

Recent advancements have also explored photoredox catalysis for the direct C-H trifluoromethylation of arenes and heteroarenes, which could be conceptually extended to ketone systems. princeton.edu This method often utilizes triflyl chloride (TfCl) and a photocatalyst, enabling the reaction to proceed at room temperature. princeton.edu

The following table summarizes the direct trifluoromethylation of various cyclic ketone precursors.

Substrate TypeTrifluoromethylating AgentCatalyst/ConditionsProduct TypeReference
Cyclic β-Ketoester5-Trifluoromethyldibenzothiophenium tetrafluoroboratePhase-transfer catalystα-Trifluoromethyl-β-ketoester acs.orgbeilstein-journals.org
Silyl Enol Ether5-Trifluoromethyldibenzothiophenium tetrafluoroborateTetrabutylammonium difluorotriphenylstannateα-Trifluoromethyl Ketone acs.orgacs.org
Arene/HeteroareneTriflyl Chloride (TfCl)Photoredox catalystTrifluoromethylated Arene/Heteroarene princeton.edu

Formation via Carboxylic Acid Derivatives

Carboxylic acids and their derivatives serve as versatile starting materials for the synthesis of trifluoromethyl ketones. One approach involves the conversion of enolizable carboxylic acids to their corresponding trifluoromethyl ketones in a single step. acs.org This is achieved by generating an enediolate with a strong base like lithium diisopropylamide (LDA), followed by trifluoroacetylation and subsequent decarboxylation upon acidic workup. acs.org This method is applicable to both primary and secondary carboxylic acids, providing good yields of the desired ketones. acs.org

Another strategy utilizes electron-deficient fluoroarenes to mediate the trifluoromethylation of carboxylic acids. organic-chemistry.orgacs.orgorganic-chemistry.org In this metal-free process, the fluoroarene activates the carboxylic acid and concurrently generates the fluoride (B91410) source required for trifluoromethylation. acs.orgorganic-chemistry.org This method is notable for its mild reaction conditions and broad substrate scope. acs.orgorganic-chemistry.org

Furthermore, a direct cross-coupling of carboxylic acids with acyloxyphosphonium ions, generated in situ, provides a straightforward route to trifluoromethyl and difluoromethyl ketones. nih.gov This transformation is chemoselective and tolerates a variety of functional groups. nih.gov

The table below outlines different methods for synthesizing trifluoromethyl ketones from carboxylic acid derivatives.

Starting MaterialReagentsKey FeaturesProductReference
Enolizable Carboxylic AcidLDA, EtO2CCF3, HCl (aq)One-step, good yields for primary and secondary acidsTrifluoromethyl Ketone acs.org
Carboxylic AcidElectron-deficient fluoroarenes, baseMetal-free, mild conditionsTrifluoromethyl Ketone organic-chemistry.orgacs.orgorganic-chemistry.org
Carboxylic AcidAcyloxyphosphonium ion (in situ), TMSCF3, Cu catalystChemoselective, tolerates various functional groupsTrifluoromethyl Ketone nih.gov

Synthetic Routes Involving Diazo Compounds (e.g., 2,2,2-trifluorodiazoethane)

Diazo compounds, particularly 2,2,2-trifluorodiazoethane (B1242873) (CF3CHN2), are valuable reagents for introducing the trifluoromethyl group. researchgate.net Copper-mediated trifluoromethylation of α-diazoketones using a fluoroform-derived CuCF3 reagent offers a one-step synthesis of α-trifluoromethyl ketones under mild conditions. rsc.org

The reaction of diazo compounds with ketones can also lead to olefination products. Iron(III) porphyrin complexes have been shown to catalyze the olefination of trifluoromethyl ketones with diazoacetate esters, producing β-trifluoromethyl α,β-unsaturated esters with high stereoselectivity. nih.govacs.orgoup.com

Furthermore, the reaction of in situ generated 1,1,1-trifluorodiazoethane with thioketones can lead to the formation of trifluoromethylated 2,5-dihydro-1,3,4-thiadiazoles. researchgate.net These intermediates can then undergo further transformations to yield other sulfur-containing heterocycles. researchgate.net The [3+2] cycloaddition of 2,2,2-trifluorodiazoethane with styryl derivatives provides a pathway to 5-aryl-3-trifluoromethylpyrazoles. nih.gov

The following table summarizes the use of diazo compounds in the synthesis of trifluoromethylated compounds.

Diazo CompoundSubstrateCatalyst/ReagentProductReference
α-DiazoketoneCuCF3Pyridine, 1,4-dioxaneα-Trifluoromethyl Ketone rsc.org
Diazoacetate esterTrifluoromethyl KetoneFe(III)(TPP)Cl, PPh3β-Trifluoromethyl α,β-unsaturated ester nih.govacs.orgoup.com
2,2,2-TrifluorodiazoethaneThioketone-2,5-Dihydro-1,3,4-thiadiazole researchgate.net
2,2,2-TrifluorodiazoethaneStyryl derivative-5-Aryl-3-trifluoromethylpyrazole nih.gov

Cycloaddition Reactions for Thiolane Ring Construction

Cycloaddition reactions are powerful tools for constructing the thiolane ring, often with control over stereochemistry. These reactions typically involve the combination of a three-atom and a two-atom component or other combinations to form the five-membered ring.

[3+2]-Cycloaddition with Thiocarbonyl Ylides and Trifluorinated Alkenes (e.g., 3,3,3-trifluoropropene (B1201522) derivatives)

A prominent method for synthesizing trifluoromethylated thiolanes is the [3+2]-cycloaddition of thiocarbonyl ylides with trifluorinated alkenes. mdpi.com Thiocarbonyl ylides, which are sulfur-centered 1,3-dipoles, can be generated in situ and react with dipolarophiles like 3,3,3-trifluoropropene derivatives. mdpi.comenamine.netresearchgate.nettandfonline.com This approach has been successfully employed to prepare 4-(trifluoromethyl)tetrahydrothiophenes with various functional groups at the 3-position. enamine.netresearchgate.nettandfonline.com

The activation of α,β-unsaturated ketones by a trifluoromethyl group can influence the chemoselectivity of the [3+2]-cycloaddition with thiocarbonyl S-methanides. uzh.ch When the enone contains a CF3CH=CH moiety, the cycloaddition occurs at the C=C bond to yield trifluoromethylated tetrahydrothiophene (B86538) derivatives. uzh.ch

The following table details the [3+2]-cycloaddition reactions for the synthesis of trifluoromethylated thiolanes.

1,3-DipoleDipolarophileProductReference
Thiocarbonyl Ylide3,3,3-Trifluoropropene derivatives4-(Trifluoromethyl)tetrahydrothiophenes enamine.netresearchgate.nettandfonline.com
Thiocarbonyl S-methanideEnones with CF3CH=CH moietyTrifluoromethylated tetrahydrothiophene derivatives uzh.ch

Exploration of Other Cycloaddition Pathways to Sulfur Heterocycles

Beyond the [3+2] cycloadditions, other cycloaddition strategies are utilized for the synthesis of sulfur heterocycles. The hetero-Diels-Alder reaction, a [4+2] cycloaddition, provides a direct route to six-membered heterocycles like thiopyrans, which can be precursors to other sulfur-containing rings. nih.gov

The reaction of thiocarbonyl compounds with diazoalkanes can lead to the formation of thiiranes via intermediate 2,5-dihydro-1,3,4-thiadiazoles. mdpi.com Additionally, the dimerization of thioketones through a [2+2]-cycloaddition can yield 1,3-dithietanes. mdpi.com While not directly forming thiolanes, these reactions expand the toolbox for synthesizing diverse sulfur-containing heterocycles that could potentially be converted to the desired thiolane structure. mdpi.com

Stereoselective Synthesis of 5-(Trifluoromethyl)thiolan-3-one Derivatives

The creation of chiral centers in trifluoromethylated cyclic systems is a significant challenge in organic synthesis. Stereoselective methods are crucial for accessing enantiomerically pure compounds, which are often required for applications in medicinal chemistry and materials science.

Asymmetric catalysis offers a powerful approach to introduce chirality into trifluoromethylated cyclic structures. Various catalytic systems have been developed to control the stereochemical outcome of reactions, leading to the formation of specific enantiomers.

One notable strategy involves the use of dual catalytic systems, such as the combination of nickel and photoredox catalysis for asymmetric reductive cross-couplings. This approach has been successful in the construction of chiral C-CF3 bonds. nih.gov For instance, the asymmetric arylation of α-bromophosphonates has been achieved with good substrate compatibility and high enantioselectivity. nih.gov Mechanistic studies suggest a catalytic cycle that takes advantage of the distinct roles of the two catalysts. nih.gov

Supramolecular chiral systems also represent a promising avenue for asymmetric catalysis. researchgate.net For example, double-helical supramolecular polymers, induced by trace amounts of chiral molecules, have been used as catalysts in the intermolecular cyano-trifluoromethylation of olefins. researchgate.net These systems can achieve high yields and enantioselectivities, demonstrating that the chiral environment created by the supramolecular assembly can effectively control the stereochemical outcome of the reaction. researchgate.net The table below summarizes the performance of two such supramolecular helical catalysts, (M)-Helix and (P)-Helix, in this transformation. researchgate.net

CatalystChiral Inducer Molar Fraction (%)Yield (%)Enantiomeric Excess (ee, %)
(P)-Helix14-84
(M)-Helix2-89-
(M)-Helix314--

Diastereoselective synthesis provides a means to control the relative stereochemistry of multiple chiral centers within a molecule. This is particularly relevant for the synthesis of substituted thiolanones, where the relationship between substituents on the five-membered ring is critical.

A common approach to diastereoselective synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. umich.edu After the desired stereocenter(s) have been established, the auxiliary can be removed. For example, Ellman's chiral tert-butanesulfinamide has been widely used in the synthesis of chiral amines, which can be precursors to heterocyclic compounds. nih.gov

Another strategy is the diastereoselective reduction of prochiral ketones. For instance, the synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives has been achieved through a highly diastereoselective ketone-to-amine conversion. researchgate.net This approach often relies on the careful selection of reagents and reaction conditions to favor the formation of one diastereomer over others. researchgate.net

Furthermore, tandem reactions can be designed to proceed with high diastereoselectivity. A bismuth(III)-triflate-catalyzed one-pot reaction involving tandem isomerization, Michael addition, and aldol (B89426) reaction has been developed for the synthesis of substituted tetrahydrothiophenes with high diastereoselectivity. researchgate.net The reaction of β,γ-unsaturated ketones with various nucleophiles under these conditions leads to the formation of highly functionalized tetrahydrothiophene derivatives. researchgate.net

Multi-Component and Cascade Reaction Strategies

Multi-component and cascade (or tandem) reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. These strategies are well-suited for the construction of complex cyclic frameworks like thiolanones.

The intramolecular cyclization of appropriately functionalized acyclic precursors is a fundamental strategy for the synthesis of cyclic ketones. In the context of trifluoromethylated thiolanones, this would involve the cyclization of a precursor containing a trifluoromethyl group and a thioether moiety.

An analogous approach has been reported for the synthesis of trifluoromethylated fused tricyclic pyrazoles from β-amino cyclic ketones. rsc.org In this method, a cyclic ketone-derived amine undergoes diazotization and subsequent intramolecular cyclization to form the fused pyrazole (B372694) system. rsc.org This highlights the potential for using functionalized cyclic ketones as precursors in cyclization reactions to build more complex trifluoromethylated heterocycles.

While a direct example for this compound is not prevalent in the literature, a plausible synthetic route could involve the intramolecular cyclization of a trifluoromethylated thioether ketone. This precursor could potentially be synthesized through the Michael addition of a thiol to a trifluoromethyl-containing α,β-unsaturated ketone.

Tandem reactions that form multiple bonds in a single pot are particularly powerful for the synthesis of complex architectures like spirocycles. The sulfa-Michael/aldol tandem reaction is a well-established method for constructing sulfur-containing rings.

This strategy has been successfully employed in the synthesis of spiro[indoline-2,3'-thiophen]-3-ones. rsc.org An asymmetric sulfa-Michael/aldol cascade reaction of 2-ylideneoxindoles with 1,4-dithiane-2,5-diol, catalyzed by a cinchona-derived squaramide, affords spirooxindoles with a tetrahydrothiophene moiety in high yields and excellent stereoselectivities. rsc.org This reaction creates a spiro hetero-quaternary carbon center and three consecutive chiral centers. rsc.org The table below presents selected results from this study. rsc.org

EntrySubstrate (2-ylideneoxindole)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1N-Boc, 5-H92>20:198
2N-Boc, 5-Me94>20:198
3N-Boc, 5-F93>20:199
4N-Boc, 5-Cl95>20:199
5N-Boc, 5-Br91>20:198

A supported-amine catalyzed sulfa-Michael/aldol cascade approach has also been developed for the synthesis of spiro-thiazolone-tetrahydrothiophenes, demonstrating the versatility of this tandem reaction. rsc.org

Flow Chemistry Applications in Trifluoromethylated Heterocycle Synthesis

Flow chemistry has emerged as a powerful technology for organic synthesis, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. mdpi.comgoogle.com These benefits are particularly pronounced in the synthesis of fluorinated compounds, which can involve hazardous reagents and highly energetic reactions. rsc.org

The trifluoromethylation of five-membered heterocycles has been successfully achieved using photoredox catalysis in a continuous flow system. nih.gov This method allows for rapid reaction times, often within minutes, and utilizes commercially available photocatalysts. nih.gov A variety of five-membered heteroaromatics have been successfully trifluoromethylated using this approach. nih.gov

Furthermore, a unified flow platform has been developed for the synthesis of heteroatom-CF3 motifs, including sulfur-containing compounds. chemrxiv.org This modular system facilitates the on-demand generation of reactive trifluoromethyl anions from readily available precursors, which can then be coupled with a range of electrophiles. chemrxiv.org This approach avoids the use of pre-formed, often unstable, trifluoromethylating reagents and offers a more sustainable route to trifluoromethylated heterocycles. chemrxiv.org The table below showcases the scope of a one-pot, continuous-flow synthesis of various trifluoromethylated heterocycles. acs.org

EntryAmine ReagentProductYield (%)
a2-aminopyridine2-(trifluoromethyl)imidazo[1,2-a]pyridine85
b3-aminoquinoline2-(trifluoromethyl)imidazo[1,2-a]quinoline78
c2-aminopyrimidine2-(trifluoromethyl)imidazo[1,2-a]pyrimidine82
d2-aminobenzimidazole2-(trifluoromethyl)imidazo[2,1-b]benzimidazole75

Chemical Transformations and Reactivity of 5 Trifluoromethyl Thiolan 3 One

Reactivity of the Carbonyl Moiety

The carbonyl group in 5-(Trifluoromethyl)thiolan-3-one is the primary site for a variety of chemical transformations. Its reactivity is significantly influenced by the adjacent electron-withdrawing trifluoromethyl group. This influence enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. researchgate.netnih.gov Consequently, the ketone readily undergoes nucleophilic addition reactions with a range of reagents. allstudiesjournal.comsemanticscholar.org

Such reactions typically involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then protonated to yield a tertiary alcohol. nih.gov The enhanced reactivity can make achieving high enantioselectivity in these additions challenging, as uncatalyzed background reactions can be competitive. nih.gov

Table 1: Representative Nucleophilic Additions to the Carbonyl Group

Reagent TypeExample ReagentProduct Type
Hydride ReagentsSodium borohydride (B1222165) (NaBH₄)Secondary Alcohol
Organometallic ReagentsGrignard Reagents (R-MgX)Tertiary Alcohol
CyanideHydrogen Cyanide (HCN)Cyanohydrin
AminesPrimary Amines (R-NH₂)Imine (Schiff Base)

This table represents general ketone reactivity, which is applicable to this compound. allstudiesjournal.com

Functionalization and Reactions Involving the Trifluoromethyl Group

The carbon-fluorine bond is exceptionally strong, making the selective transformation of a CF₃ group a significant chemical challenge. rsc.orgrsc.org Despite this, methods have been developed for the activation of C-F bonds in trifluoromethyl arenes and other systems, often employing transition-metal or photoredox catalysis. tcichemicals.comnih.gov These strategies can achieve selective mono-defluorination (ArCF₃ to ArCF₂H) or the introduction of new functional groups (ArCF₃ to ArCF₂R). rsc.orgnih.gov

While traditionally considered unreactive, radical anion-based mechanisms can initiate C-F bond cleavage. nih.gov This process can generate difluorobenzyl-type radicals from trifluoromethyl arenes, which can then be trapped by other reagents. nih.govnih.gov Such methodologies, although not specifically documented for this compound, represent potential pathways for its functionalization. The selective activation of a single C-F bond is particularly difficult because the resulting difluoro product is often more reactive than the starting trifluoromethyl compound. rsc.org

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I), which significantly modulates the electronic properties of the entire molecule. researchgate.netacs.org This effect has a profound impact on the reactivity of the neighboring carbonyl group.

The primary consequence is a marked increase in the electrophilicity of the carbonyl carbon. researchgate.netnih.gov The CF₃ group destabilizes the partial positive charge on the carbonyl carbon to a lesser extent than alkyl groups, rendering the ketone more susceptible to nucleophilic attack compared to its non-fluorinated counterparts. nih.govallstudiesjournal.com This increased reactivity reduces the activation energy for the formation of tetrahedral intermediates during nucleophilic addition. nih.gov However, the same electron-withdrawing effect can destabilize the formation of a carbocation if the reaction proceeds via C-O bond cleavage after initial addition, potentially altering the rate-determining step of a reaction sequence. researchgate.netnih.gov Studies on simpler trifluoromethyl ketones have found the CF₃ group to be sterically similar in size to an isopropyl group, suggesting that electronic effects are the dominant factor in its influence on reactivity. nih.govjst.go.jp

Reactions of the Thiolane Ring System

The thiolane ring offers additional sites for chemical modification, namely at the sulfur atom and through rearrangements of the ring structure itself.

The sulfur atom in the thiolane ring, a thioether, can be readily oxidized to higher oxidation states. This transformation is a common reaction for such heterocyclic systems. The use of one equivalent of an oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, typically results in the formation of the corresponding sulfoxide. google.com

Employing an excess of the oxidizing agent under more forcing conditions leads to the double oxidation of the sulfur atom, yielding the sulfone derivative. google.com These oxidations can significantly alter the chemical and physical properties of the molecule, including its polarity and hydrogen-bonding capabilities.

Table 2: Oxidation States of the Thiolane Sulfur Atom

ProductSulfur Oxidation StateReagents and Conditions
This compound 1-oxide (Sulfoxide)S(IV)1 equivalent of m-CPBA or H₂O₂; Low temperature (-10 to +10 °C)
This compound 1,1-dioxide (Sulfone)S(VI)>2 equivalents of m-CPBA or H₂O₂; Higher temperature (10 to 80 °C)

Conditions are based on analogous oxidation reactions of heterocyclic sulfides. google.com

The thiolan-3-one skeleton can serve as a precursor for the synthesis of other heterocyclic systems through ring modification reactions. For instance, thiolan-3-one can undergo formylation when treated with N,N-dimethylformamide dimethyl acetal. thieme-connect.comlu.se The resulting enamine-type intermediates can then be reacted with various nucleophiles, such as hydrazines or amidines, to construct fused heterocyclic rings. thieme-connect.com Subsequent oxidation of the sulfur atom to a sulfone creates fused sulfolene derivatives. thieme-connect.com These sulfolenes can then be used in cheletropic extrusion reactions, where heating causes the loss of sulfur dioxide to form a diene, a valuable intermediate in Diels-Alder reactions. lu.segrafiati.com

While specific examples for this compound are not detailed in the literature, these established methods for the parent thiolan-3-one system demonstrate the potential for such transformations. thieme-connect.comlu.se Ring contraction is another known process for related trifluoromethylated thiolanes, which can be achieved through Pummerer-type reactions, ultimately leading to smaller, functionalized ring systems. researchgate.netnih.gov General ring expansion and contraction reactions in cyclic systems are often initiated by the formation of carbocation intermediates adjacent to the ring, which then trigger a bond migration to relieve ring strain or form a more stable carbocation. wikipedia.orgarkat-usa.orgyoutube.com

Derivatization for Advanced Molecular Building Blocks

The strategic modification of this compound unlocks a diverse range of functionalized analogues, positioning it as a valuable scaffold in the design of more complex molecular architectures. These transformations primarily focus on the reactivity of the ketone functional group, enabling the introduction of various substituents and the construction of novel heterocyclic systems.

Preparation of Functionalized Thiolanone Analogues

A key derivatization of this compound is its conversion to the corresponding amine, 5-(trifluoromethyl)thiolan-3-amine (B2785371). This transformation is typically achieved through reductive amination, a cornerstone reaction in medicinal chemistry for the synthesis of amines from carbonyl compounds. acs.orgmdpi.com This method generally involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. d-nb.infoorganic-chemistry.orgresearchgate.net

The process commences with the formation of an intermediate imine or enamine from the reaction of the thiolanone with the amine. This intermediate is then reduced in situ to the desired primary amine. A variety of reducing agents can be employed, including sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. d-nb.inforesearchgate.netresearchgate.net The choice of reagents and conditions can be tailored to optimize the yield and purity of the resulting amine.

The successful synthesis and commercial availability of 5-(trifluoromethyl)thiolan-3-amine hydrochloride serves as strong evidence for the viability of this synthetic route, establishing it as a readily accessible building block for further molecular elaboration. rsc.orgnih.gov

Table 1: Key Compounds in the Derivatization of this compound
Compound NameStructureMolecular FormulaUse
This compoundthis compoundC₅H₅F₃OSStarting material
5-(Trifluoromethyl)thiolan-3-amine5-(Trifluoromethyl)thiolan-3-amineC₅H₈F₃NSFunctionalized analogue
5-(Trifluoromethyl)thiolan-3-amine hydrochlorideC₅H₉ClF₃NSSalt form of the amine

Utility in the Synthesis of Complex Heterocyclic Systems

The ketone moiety of this compound is a versatile functional handle for the construction of fused heterocyclic systems, particularly those containing nitrogen. A prominent example is its use in the synthesis of pyrazole (B372694) and dihydropyrazole derivatives. The reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) is a classical and highly effective method for forming a pyrazole ring. organic-chemistry.orgmdpi.commdpi.com

In a similar fashion, this compound can serve as the carbonyl component in a condensation reaction with hydrazine or substituted hydrazines. This reaction is anticipated to proceed via the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield a dihydropyrazole fused to the thiolanone ring. The general scheme for such a transformation would involve the initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by dehydration to the hydrazone, and subsequent ring closure. This approach opens a pathway to novel trifluoromethyl-substituted thieno[3,2-c]dihydropyrazole systems. The synthesis of dihydropyrazoles from ketones and hydrazines is a well-established synthetic strategy. researchgate.netrsc.orgnih.gov

The resulting complex heterocyclic structures are of significant interest in medicinal chemistry, as the incorporation of the trifluoromethyl group and the rigid fused ring system can impart unique pharmacological properties. bibliomed.org

Table 2: Proposed Heterocyclic System from this compound
Reactant 1Reactant 2Proposed ProductProduct Class
This compoundHydrazineTrifluoromethyl-thieno[3,2-c]dihydropyrazoleFused Heterocycle

Advanced Spectroscopic Characterization and Structural Analysis of 5 Trifluoromethyl Thiolan 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-(Trifluoromethyl)thiolan-3-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be required for full structural assignment.

Proton (¹H) NMR

Proton (¹H) NMR spectroscopy would provide information on the number of different types of hydrogen atoms in the this compound molecule, their chemical environments, and their proximity to one another. The analysis would focus on the chemical shifts (δ) of the protons on the thiolane ring, the multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) due to spin-spin coupling with neighboring protons, and the integration of the signals, which is proportional to the number of protons each signal represents. However, specific experimental ¹H NMR data, including chemical shifts and coupling constants for this compound, are not available in the reviewed literature.

Carbon (¹³C) NMR

Carbon (¹³C) NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and to identify their chemical environment. For this compound, one would expect to observe distinct signals for the carbonyl carbon (C=O), the carbon bearing the trifluoromethyl group, the trifluoromethyl carbon itself, and the other two carbons in the thiolane ring. The chemical shift of the carbonyl carbon would appear significantly downfield. The carbon of the CF₃ group would show a characteristic quartet in a proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. Specific, experimentally determined ¹³C NMR chemical shift values for this compound could not be found in the public domain.

Fluorine (¹⁹F) NMR

Given the presence of a trifluoromethyl (CF₃) group, Fluorine (¹⁹F) NMR spectroscopy would be a critical tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine atoms. For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic effects of the adjacent sulfur-containing ring. No experimental ¹⁹F NMR data for this specific compound has been reported in the searched sources.

Two-Dimensional NMR Techniques (e.g., HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing the connectivity of the molecular skeleton. An HMBC experiment correlates the chemical shifts of protons and carbons that are separated by two or three bonds. For this compound, HMBC would be used to confirm the placement of the trifluoromethyl group at the 5-position and the carbonyl group at the 3-position by observing correlations between the protons on the ring and the key carbon atoms (C=O and the carbon attached to the CF₃ group). Detailed HMBC correlation data for this molecule is not available.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a unique "fingerprint" that is useful for identifying functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, key characteristic absorption bands would be expected for the carbonyl (C=O) stretching vibration, typically found in the region of 1700-1725 cm⁻¹, and strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, usually observed in the 1100-1300 cm⁻¹ region. However, a documented FT-IR spectrum with specific vibrational frequencies for this compound could not be located.

Raman Spectroscopy

Key expected vibrational modes for this compound would include:

C=O Stretch: A strong band is anticipated in the region of 1700-1725 cm⁻¹, characteristic of a ketone carbonyl group within a five-membered ring.

C-S Stretch: Vibrations associated with the carbon-sulfur bonds of the thiane (B73995) ring are expected to appear in the 600-700 cm⁻¹ region.

CF₃ Stretches: The trifluoromethyl group will exhibit strong, characteristic symmetric and asymmetric stretching vibrations, typically found in the 1100-1350 cm⁻¹ range.

CH₂ Bending and Rocking: The methylene (B1212753) groups in the thiolan ring will produce a series of bending (scissoring) and rocking vibrations in the 1400-1475 cm⁻¹ and 720-900 cm⁻¹ regions, respectively.

A hypothetical Raman spectrum is presented in the data table below, outlining the probable peak assignments and their expected spectral regions.

Interactive Data Table: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
Asymmetric C-F Stretch -CF₃ ~1350
Symmetric C-F Stretch -CF₃ ~1150
C=O Stretch Ketone ~1715
CH₂ Scissoring -CH₂- ~1450
C-S Stretch Thiolan Ring ~650

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. ulethbridge.ca This technique allows for the unambiguous determination of a compound's molecular formula.

For this compound (C₅H₅F₃OS), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. While specific, experimentally-derived high-resolution mass spectrometry data for this compound is not available in published literature, predicted values from chemical databases provide a close approximation. uni.lu The predicted monoisotopic mass and the masses of common adducts are crucial for its identification in complex mixtures. uni.lu

The table below presents the predicted accurate mass values for several common adducts of this compound.

Interactive Data Table: Predicted HRMS Data for this compound

Adduct Ion Molecular Formula Predicted m/z
[M+H]⁺ C₅H₆F₃OS⁺ 171.00861
[M+Na]⁺ C₅H₅F₃NaOS⁺ 192.99055
[M-H]⁻ C₅H₄F₃OS⁻ 168.99405
[M]⁺ C₅H₅F₃OS⁺ 170.00078

X-ray Crystallography for Solid-State Structural Conformation

Currently, there are no published single-crystal X-ray diffraction studies for this compound. Therefore, its precise solid-state conformation, crystal packing, and intermolecular interactions remain to be experimentally determined. A crystallographic study would be invaluable in confirming the stereochemistry at the C5 position and revealing the puckering of the thiolan-3-one ring. It would also elucidate any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which govern the crystal lattice.

In the absence of experimental data, computational modeling could provide theoretical insights into the likely solid-state structure. However, for definitive structural analysis, the growth of a single crystal suitable for X-ray diffraction analysis is required.

Computational and Mechanistic Investigations of 5 Trifluoromethyl Thiolan 3 One Reactions

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 5-(Trifluoromethyl)thiolan-3-one, these studies would focus on how the interplay between the sulfur atom, the carbonyl group, and the trifluoromethyl substituent dictates its reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For compounds analogous to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine key molecular properties. researchgate.net These calculations can elucidate frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various chemical descriptors. researchgate.net

The MEP map, for instance, would visualize the electron distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the carbonyl carbon is expected to be a primary electrophilic center, while the oxygen and sulfur atoms would be nucleophilic centers. The strong electron-withdrawing nature of the CF3 group would further influence the electrophilicity of the molecule.

Table 1: Representative Data from DFT Calculations for a Heterocyclic Ketone

ParameterCalculated ValueSignificance
EHOMO (eV)-7.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO (eV)-1.2Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE, eV)6.3Indicates chemical reactivity and stability. A larger gap suggests higher stability.
Dipole Moment (Debye)3.1Measures the overall polarity of the molecule.
Chemical Hardness (η)3.15Resistance to change in electron distribution.
Electrophilicity Index (ω)1.5A measure of the propensity to accept electrons.

Note: This table presents typical data obtained from DFT calculations for a representative molecule and is for illustrative purposes.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for more precise energy and structure calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are used for detailed investigations, such as studying tautomeric equilibria. researchgate.net For a molecule like this compound, ab initio calculations could be used to accurately determine the relative stabilities of different conformers of the thiolane ring and to calculate the energy barriers for conformational changes or potential proton transfer reactions. researchgate.net

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. researchgate.net For this compound, this could involve studying its reactions with various nucleophiles or electrophiles.

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. uni-giessen.de Computationally, a transition state is located as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. uni-giessen.de The geometry and energy of the transition state provide critical information about the feasibility and mechanism of a reaction. For example, in a Michael-initiated ring closure (MIRC) reaction involving this compound, characterizing the transition state would help understand how the new ring is formed. rsc.org

Once reactants, products, and transition states are optimized, their energies can be used to calculate important kinetic and thermodynamic parameters. The activation energy (the energy difference between the transition state and reactants) determines the reaction rate, while the reaction energy (the energy difference between products and reactants) indicates the thermodynamic favorability. researchgate.net

In studies of related thiol-ene reactions, DFT calculations have been used to compare the rate constants of different reaction steps, such as radical addition versus hydrogen abstraction. researchgate.net A similar approach for reactions of this compound would allow for the prediction of the most likely reaction pathway and the major products formed under different conditions.

Table 2: Illustrative Kinetic and Thermodynamic Data for Competing Reaction Pathways

PathwayActivation Energy (ΔG‡, kcal/mol)Reaction Energy (ΔG, kcal/mol)Kinetic/Thermodynamic Favorability
Pathway A (e.g., 1,2-Addition)15.2-5.8Kinetically accessible, thermodynamically favorable.
Pathway B (e.g., 1,4-Addition)12.5-10.3Kinetically preferred (lower barrier), thermodynamically more stable product.
Pathway C (e.g., Cyclization)25.1-2.1Kinetically disfavored (high barrier).

Note: This table is a hypothetical comparison to illustrate how computational data can distinguish between different reaction mechanisms.

Theoretical Prediction of Stereochemical Outcomes

Many reactions can produce multiple stereoisomers. Computational methods can predict the stereochemical outcome by comparing the energies of the transition states leading to different stereoisomeric products. researchgate.net The pathway with the lowest energy transition state is expected to be the major one, leading to the predominant stereoisomer.

For reactions involving this compound, which is chiral, theoretical studies are crucial for predicting diastereoselectivity or enantioselectivity (if a chiral catalyst is used). For instance, in an asymmetric Michael addition, DFT can be used to model the transition states, rationalizing how a chiral catalyst or substrate controls the formation of a specific enantiomer or diastereomer. rsc.org The steric and electronic effects of the trifluoromethyl group would play a significant role in dictating the approach of reagents and thus the final stereochemistry.

Structure-Reactivity and Structure-Property Relationships from Computational Data

A comprehensive analysis of the structure-reactivity and structure-property relationships of this compound based on computational data cannot be provided due to the lack of specific studies on this compound in the available literature.

Synthetic Utility and Broader Impact of 5 Trifluoromethyl Thiolan 3 One in Organic Chemistry

Contributions to the Synthesis of Trifluoromethylated Chiral Building Blocks

In principle, 5-(trifluoromethyl)thiolan-3-one could serve as a precursor to various chiral structures. For instance, asymmetric reduction of the ketone would yield chiral trifluoromethylated thiolane alcohols. Further chemical transformations could then lead to a variety of chiral synthons. The development of stereoselective methods is crucial in this context.

Strategic Incorporation of Trifluoromethyl Groups for Modulation of Physicochemical Properties

The incorporation of trifluoromethyl groups is a widely employed strategy in drug discovery and materials science to modulate the physicochemical properties of organic molecules. nih.gov The CF3 group is highly electronegative and lipophilic, and its introduction can significantly impact a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. nih.gov

Key Physicochemical Effects of the Trifluoromethyl Group:

PropertyEffect of Trifluoromethyl Group
Lipophilicity Increases lipophilicity, which can enhance membrane permeability.
Metabolic Stability The carbon-fluorine bond is very strong, making the CF3 group resistant to metabolic degradation.
Binding Affinity Can alter the electronic properties of a molecule, potentially improving its interaction with biological targets.
Acidity/Basicity The strong electron-withdrawing nature of the CF3 group can influence the pKa of nearby functional groups.

While specific data for this compound is unavailable, it is plausible that its derivatives could be synthesized to strategically place the trifluoromethylated thiolane moiety onto a parent molecule to fine-tune its properties for a desired application.

Potential for Application in Material Science and Agrochemical Research

Organofluorine compounds have found widespread use in both material science and agrochemical research. The unique properties of the trifluoromethyl group can impart desirable characteristics to materials and enhance the efficacy of agrochemicals.

In material science , the introduction of CF3 groups can influence properties such as thermal stability, chemical resistance, and surface properties. For example, trifluoromethylated compounds are used in the development of advanced polymers, liquid crystals, and organic electronics. smolecule.com

In agrochemical research , a significant portion of modern pesticides contain fluorine. ccspublishing.org.cn The trifluoromethyl group can increase the biological activity and metabolic stability of herbicides, insecticides, and fungicides. ccspublishing.org.cn While there is no specific information linking this compound to these fields, its structural motifs suggest potential as a building block for novel agrochemicals or materials.

Future Directions in the Synthesis and Reactivity of Trifluoromethylated Cyclic Ketones

Research into trifluoromethylated cyclic ketones is an active area of organofluorine chemistry. Future directions in this field are likely to focus on several key areas:

Development of Novel Synthetic Methods: The creation of more efficient, selective, and environmentally friendly methods for the synthesis of trifluoromethylated cyclic ketones is a constant goal. This includes the development of new trifluoromethylating reagents and catalytic systems.

Asymmetric Synthesis: The ability to synthesize enantiomerically pure trifluoromethylated cyclic ketones is of high importance for applications in life sciences. Future research will likely focus on the development of new chiral catalysts and asymmetric methodologies.

Exploration of Reactivity: A deeper understanding of the reactivity of the ketone and the influence of the trifluoromethyl group will open up new avenues for the use of these compounds as synthetic intermediates. This includes exploring their utility in cycloaddition reactions, functional group transformations, and as precursors to more complex heterocyclic systems.

Computational Studies: Theoretical calculations can provide valuable insights into the structure, reactivity, and properties of these molecules, guiding future experimental work.

Emerging Methodologies in Organofluorine Chemistry

The field of organofluorine chemistry is continually evolving, with new methodologies for the introduction of fluorine and fluorinated groups being developed at a rapid pace. Some of the emerging trends include:

Late-Stage Fluorination: The ability to introduce fluorine or a trifluoromethyl group into a complex molecule at a late stage of the synthesis is highly desirable. This allows for the rapid generation of fluorinated analogs of known compounds for biological screening.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of carbon-fluorine and carbon-trifluoromethyl bonds under mild reaction conditions.

Electrochemical Methods: Electrochemistry offers a unique approach to generate reactive fluorine-containing species and can provide alternative synthetic pathways to traditional methods.

Biocatalysis: The use of enzymes to catalyze fluorination and trifluoromethylation reactions is a growing area of interest, offering the potential for highly selective and sustainable processes.

These emerging methodologies will undoubtedly play a significant role in the future synthesis and application of trifluoromethylated compounds, including cyclic ketones like this compound, should research in this specific area expand.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and identification parameters for 5-(Trifluoromethyl)thiolan-3-one?

  • Molecular formula : C₅H₅F₃OS
  • Molecular weight : 170.15 g/mol
  • CAS Registry Number : 51907-04-1
  • Structural features : A thiolan-3-one scaffold substituted with a trifluoromethyl group at the 5-position.
  • Characterization methods : Use 19F^{19}\text{F} NMR to confirm the trifluoromethyl group (δ ~ -60 to -70 ppm) and IR spectroscopy for the carbonyl stretch (~1700 cm⁻¹). HPLC or GC-MS is recommended for purity assessment .

Q. What synthetic routes are reported for this compound?

  • Method 1 : Cyclization of thioether precursors in tetrahydrofuran (THF) with a base such as triethylamine (Et₃N) at room temperature, monitored by thin-layer chromatography (TLC) for reaction completion .
  • Method 2 : Electrophilic trifluoromethylation using hypervalent iodine reagents (e.g., Togni’s reagent) under controlled thermal conditions (40–60°C), followed by purification via column chromatography .
  • Key considerations : Optimize reaction time (3–5 days for cyclization) and stoichiometry to avoid byproducts like triethylammonium chloride .

Q. How should this compound be stored to ensure stability?

  • Storage conditions : Store in amber glass vials under inert gas (Ar/N₂) at -20°C to prevent oxidation or hydrolysis.
  • Decomposition risks : Exposure to moisture or light may degrade the trifluoromethylthio group, leading to sulfonic acid derivatives. Monitor via 19F^{19}\text{F} NMR for stability .

Advanced Research Questions

Q. How does the trifluoromethylthio group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Electrophilic substitution : The electron-withdrawing CF₃ group activates the thiolan ring toward nucleophilic attack at the α-carbonyl position. Example: Reactivity with Grignard reagents (e.g., RMgX) to form tertiary alcohols .
  • Nucleophilic substitution : The sulfur atom in the thiolan ring can act as a leaving group under basic conditions, enabling ring-opening reactions for functionalization (e.g., with amines or thiols) .
  • Contradiction note : Conflicting reports exist on regioselectivity; DFT calculations are recommended to predict reaction pathways .

Q. What analytical strategies resolve data discrepancies in characterizing byproducts during synthesis?

  • Step 1 : Use high-resolution mass spectrometry (HRMS) to identify unexpected masses (e.g., oxidation byproducts).
  • Step 2 : Compare 1H^{1}\text{H} and 13C^{13}\text{C} NMR shifts with computational predictions (e.g., Gaussian09) to assign stereochemistry.
  • Case study : A byproduct with m/z 186.02 was identified as 5-(trifluoromethyl)thiophene-2(3H)-one via X-ray crystallography, arising from overoxidation .

Q. How can computational methods optimize reaction conditions for this compound derivatives?

  • DFT studies : Calculate activation energies for trifluoromethylation pathways to select optimal catalysts (e.g., Pd(PPh₃)₄ vs. CuI).
  • Solvent effects : Simulate solvent polarity (ε) using COSMO-RS to predict yields in polar aprotic solvents (e.g., DMF vs. THF) .
  • Thermal stability : Perform DSC (Differential Scanning Calorimetry) to assess decomposition thresholds (>120°C observed in related CF₃-containing compounds) .

Q. What are the applications of this compound in medicinal chemistry or materials science?

  • Enzyme inhibition : The CF₃ group enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors). Test via in vitro assays using recombinant proteins .
  • Polymer precursors : Use as a monomer for fluorinated polymers with enhanced thermal stability. Characterize via TGA (Thermogravimetric Analysis) and GPC (Gel Permeation Chromatography) .

Methodological Best Practices

  • Synthesis : Prioritize Method 2 (hypervalent iodine reagents) for scalability and reproducibility .
  • Characterization : Combine 19F^{19}\text{F} NMR with X-ray crystallography for unambiguous structural confirmation .
  • Safety : Follow GHS guidelines for handling fluorinated compounds (e.g., PPE, fume hood use) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.